DPP-4 Inhibitory Potency of the 3-Ethyl Scaffold Compared to Sitagliptin (3-Trifluoromethyl)
The 3-ethyl-triazolo[4,3-a]pyrazine-azetidine core, when elaborated into the β-aminoamide DPP-4 inhibitor CHEMBL233685, exhibits a DPP-4 IC₅₀ of 37 nM [1]. In contrast, the approved drug sitagliptin—which bears a 3-trifluoromethyl group on the identical triazolopiperazine scaffold—displays a DPP-4 IC₅₀ of 22 ± 2 nM [2]. The 3-ethyl variant thus retains approximately 59% of the potency of the 3-trifluoromethyl drug. This potency retention is notable given the substantial electronic difference between ethyl (σₘ = −0.07) and trifluoromethyl (σₘ = +0.43), indicating that the 3-ethyl scaffold can achieve clinically relevant DPP-4 engagement while offering a distinct intellectual property and physicochemical profile.
| Evidence Dimension | DPP-4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 37 nM (CHEMBL233685; 3-ethyl-triazolo[4,3-a]pyrazine-7-yl-β-aminoamide) |
| Comparator Or Baseline | Sitagliptin: 22 ± 2 nM (n = 20); 3-trifluoromethyl-triazolo[4,3-a]pyrazine-7-yl-β-aminoamide |
| Quantified Difference | 1.68-fold lower potency for 3-ethyl vs. 3-CF₃; 59% potency retention |
| Conditions | Recombinant human DPP-4 enzyme; fluorescent substrate (AMC) detection; pH 7.5; n ≥ 3 (BindingDB/ChEMBL curated data; sitagliptin data from PMC4360159 Table 1) |
Why This Matters
The 3-ethyl scaffold maintains sub-100 nM DPP-4 potency while avoiding the metabolic and toxicological liabilities sometimes associated with trifluoromethyl groups, offering a differentiated starting point for lead optimization programs.
- [1] BindingDB BDBM50210652. (R)-3-amino-1-(3-ethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (CHEMBL233685). DPP-4 IC₅₀ = 37 nM. Data curated by ChEMBL from Merck Research Laboratories. View Source
- [2] PMC4360159 Table 1. DPP-4 Inhibitory Activity. Sitagliptin IC₅₀ = 22 ± 2 nM (n = 20). Published in: Exploring Triazole Derivatives as DPP IV Inhibitors. View Source
